2-[(3-Isopropoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide 2-[(3-Isopropoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC0729795
InChI: InChI=1S/C17H20N2O3S/c1-9(2)22-13-7-5-6-12(8-13)16(21)19-17-14(15(18)20)10(3)11(4)23-17/h5-9H,1-4H3,(H2,18,20)(H,19,21)
SMILES: CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=CC=C2)OC(C)C)C
Molecular Formula: C17H20N2O3S
Molecular Weight: 332.4 g/mol

2-[(3-Isopropoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide

CAS No.:

Cat. No.: VC0729795

Molecular Formula: C17H20N2O3S

Molecular Weight: 332.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(3-Isopropoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide -

Specification

Molecular Formula C17H20N2O3S
Molecular Weight 332.4 g/mol
IUPAC Name 4,5-dimethyl-2-[(3-propan-2-yloxybenzoyl)amino]thiophene-3-carboxamide
Standard InChI InChI=1S/C17H20N2O3S/c1-9(2)22-13-7-5-6-12(8-13)16(21)19-17-14(15(18)20)10(3)11(4)23-17/h5-9H,1-4H3,(H2,18,20)(H,19,21)
Standard InChI Key STULMDJPGDFCQS-UHFFFAOYSA-N
SMILES CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=CC=C2)OC(C)C)C
Canonical SMILES CC1=C(SC(=C1C(=O)N)NC(=O)C2=CC(=CC=C2)OC(C)C)C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator